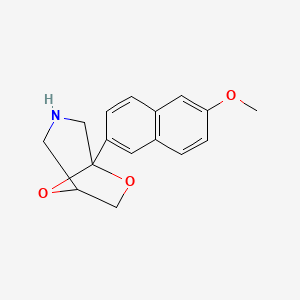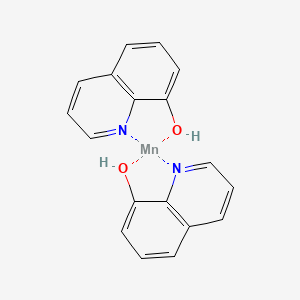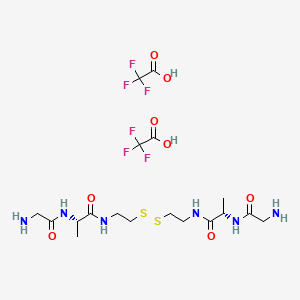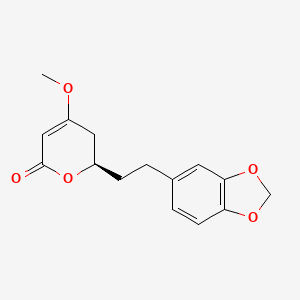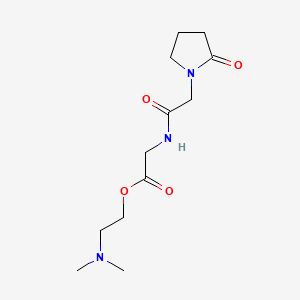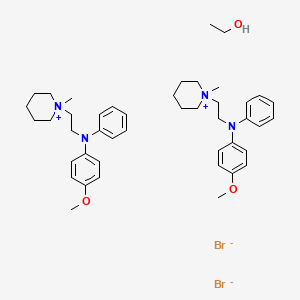
1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidiniuym bromide ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium bromide ethanol is a complex organic compound that features a piperidinium core with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium bromide ethanol typically involves multiple steps, starting with the preparation of the piperidinium core. This can be achieved through the reaction of piperidine with methylating agents under controlled conditions. The subsequent steps involve the introduction of the N-phenyl and p-anisidinoethyl groups through nucleophilic substitution reactions. The final step includes the quaternization of the nitrogen atom with bromide to form the piperidinium bromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium bromide ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the piperidinium core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or aryl halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted piperidinium compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium bromide ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium bromide ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium chloride
- 1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium iodide
- 1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium sulfate
Uniqueness
1-Methyl-1-(2-N-phenyl-p-anisidinoethyl)piperidinium bromide ethanol is unique due to its specific bromide counterion, which can influence its solubility, reactivity, and biological activity compared to its chloride, iodide, and sulfate counterparts. The presence of the ethanol group also adds to its distinct properties, making it suitable for specific applications where solubility in polar solvents is required.
Propiedades
Número CAS |
102207-37-4 |
|---|---|
Fórmula molecular |
C44H64Br2N4O3 |
Peso molecular |
856.8 g/mol |
Nombre IUPAC |
ethanol;4-methoxy-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]-N-phenylaniline;dibromide |
InChI |
InChI=1S/2C21H29N2O.C2H6O.2BrH/c2*1-23(16-7-4-8-17-23)18-15-22(19-9-5-3-6-10-19)20-11-13-21(24-2)14-12-20;1-2-3;;/h2*3,5-6,9-14H,4,7-8,15-18H2,1-2H3;3H,2H2,1H3;2*1H/q2*+1;;;/p-2 |
Clave InChI |
NTPHQEJGNVTFFY-UHFFFAOYSA-L |
SMILES canónico |
CCO.C[N+]1(CCCCC1)CCN(C2=CC=CC=C2)C3=CC=C(C=C3)OC.C[N+]1(CCCCC1)CCN(C2=CC=CC=C2)C3=CC=C(C=C3)OC.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


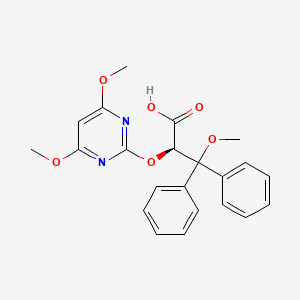
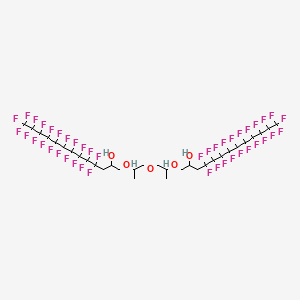
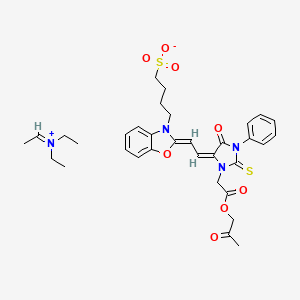
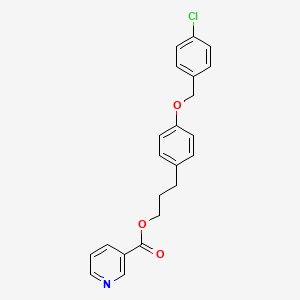

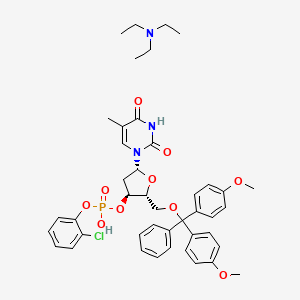
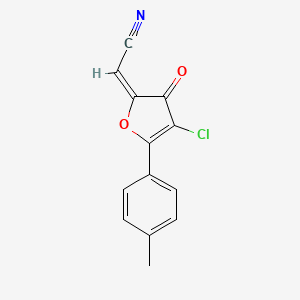
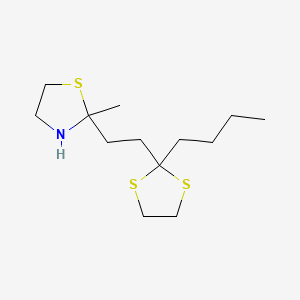
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
